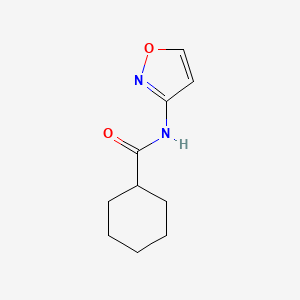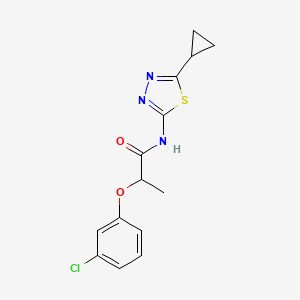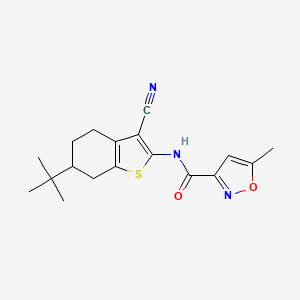![molecular formula C21H24N2O3 B4432409 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PHA-793887, is a small molecule inhibitor of cyclin dependent kinase (CDK) 2 and CDK9. It was first synthesized and characterized in 2008 by Pfizer.
Mecanismo De Acción
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits CDK2 and CDK9 by binding to the ATP binding site of the enzymes. This prevents the enzymes from phosphorylating their substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. CDK9 is involved in the transcription of pro-inflammatory genes, and inhibition of CDK9 by this compound leads to decreased expression of these genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for CDK2 and CDK9, which reduces the likelihood of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
1. Combination therapy: 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. Further studies could investigate the potential of combination therapy with this compound and other drugs.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize cancer treatment and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Target validation: Further studies could investigate the role of CDK2 and CDK9 in cancer progression and validate them as therapeutic targets.
5. Structural modification: The synthesis of analogs of this compound with improved solubility and potency could improve its usefulness as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. CDKs are involved in cell cycle regulation and their overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)16-3-5-17(6-4-16)20(24)22-19-9-7-18(8-10-19)21(25)23-11-13-26-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDVYXUYFJHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




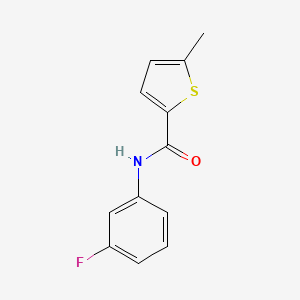
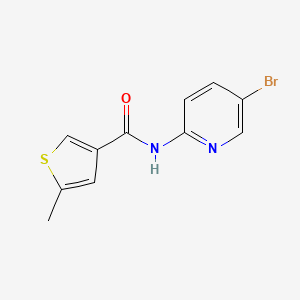
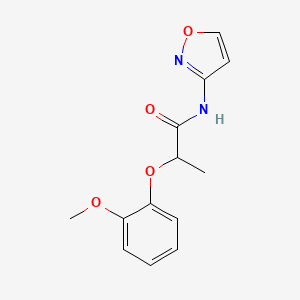

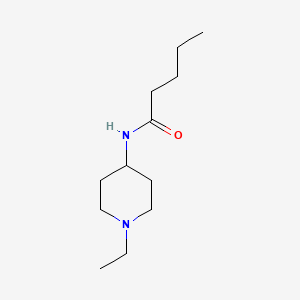
![3-ethyl-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4432390.png)
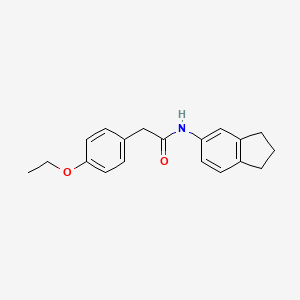
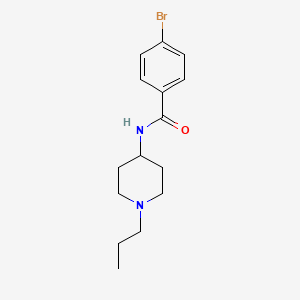
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4432402.png)
